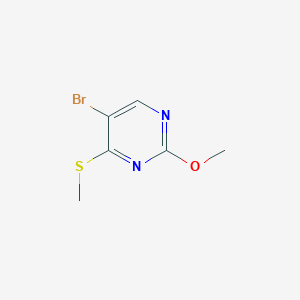

5-Bromo-2-methoxy-4-(methylthio)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

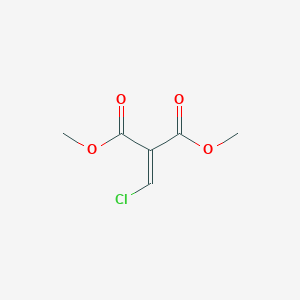

5-Bromo-2-methoxy-4-(methylthio)pyrimidine is a chemical compound with the CAS Number: 59549-52-9 . It has a molecular weight of 235.1 .

Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-2-methoxy-4-(methylsulfanyl)pyrimidine . The InChI code is 1S/C6H7BrN2OS/c1-10-6-8-3-4(7)5(9-6)11-2/h3H,1-2H3 .Physical And Chemical Properties Analysis

The compound is stored at ambient temperature .科学的研究の応用

Synthesis of N- and T-Butylaminopyrimidines

- Aminolysis of 2- and 4-methoxy or methylthio pyrimidines, including those with a 5-bromo substituent, has been valuable for preparing n- and t-butylaminopyrimidines. This process, conducted without added solvent, indicates activation by a bromo substituent (Brown & Forster, 1966).

Antiviral Activity of Derivatives

- Derivatives of 2,4-diamino-6-hydroxypyrimidines substituted at position 5, including with a 5-bromo group, have shown significant inhibitory activity against retrovirus replication in cell culture, highlighting their potential antiviral applications (Hocková et al., 2003).

Antitumor Properties

- Reactions involving 2-methylthio-4,6-dichloro-5-(4-alkoxybenzyl)pyrimidines, which can be synthesized using compounds with a 5-bromo substituent, have been studied for their antitumor properties. These studies reveal potential applications in cancer therapy (Grigoryan et al., 2008).

Synthesis of (1,2,3‐Triazol‐1‐yl)methylpyrimidines

- 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one, a compound related to 5-bromo-2-methoxy-4-(methylthio)pyrimidine, has been used as a precursor for synthesizing a new series of biheterocycles. These compounds hold promise for various chemical applications (Aquino et al., 2017).

Formation of Open-Chain Products

- Pyrimidines including those with a 5-methylthio substituent have been shown to transform into open-chain products through reactions with potassium amide in liquid ammonia. This process reveals insights into the flexibility of pyrimidine structures (Meeteren & Plas, 2010).

Synthesis of Heterocyclic Compounds

- 5-Bromo-2-chloropyridine, a compound related to 5-bromo-2-methoxy-4-(methylthio)pyrimidine, has been used to develop efficient access to 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores. This methodology enables the synthesis of diverse heterocyclic analogues (Morgentin et al., 2009).

Development of Acyclic Nucleoside Derivatives

- The synthesis of acyclic nucleoside derivatives, using intermediates related to 5-bromo-2-methoxy-4-(methylthio)pyrimidine, has been explored for potential use in treatments with fewer side effects and a broader safety margin (Rosowsky et al., 1981).

Safety And Hazards

The compound has been classified under GHS07. The hazard statements include H315 and H319, indicating that it causes skin irritation and serious eye damage . Precautionary statements include P271, P260, and P280, advising to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and to wear protective gloves and clothing .

特性

IUPAC Name |

5-bromo-2-methoxy-4-methylsulfanylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2OS/c1-10-6-8-3-4(7)5(9-6)11-2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUALHKGODQGZFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=N1)SC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40483075 |

Source

|

| Record name | 5-Bromo-2-methoxy-4-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methoxy-4-(methylthio)pyrimidine | |

CAS RN |

59549-52-9 |

Source

|

| Record name | 5-Bromo-2-methoxy-4-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。